3-Chloro-4-ethoxycinnamohydroxamic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Chloro-4-ethoxycinnamohydroxamic acid is an organic compound that belongs to the class of cinnamohydroxamic acids These compounds are characterized by the presence of a cinnamic acid moiety linked to a hydroxamic acid group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-4-ethoxycinnamohydroxamic acid typically involves the reaction of 3-chloro-4-ethoxycinnamic acid with hydroxylamine. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, to facilitate the formation of the hydroxamic acid group. The reaction conditions often include refluxing the mixture in an appropriate solvent, such as ethanol, for several hours to ensure complete conversion.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing continuous flow processes to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
3-Chloro-4-ethoxycinnamohydroxamic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso derivatives.
Reduction: Reduction reactions can convert the hydroxamic acid group to an amide.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions often require the presence of a base, such as sodium hydroxide, and are carried out in polar solvents like dimethyl sulfoxide (DMSO).
Major Products
Oxidation: Nitroso derivatives.
Reduction: Amide derivatives.
Substitution: Various substituted cinnamohydroxamic acids, depending on the nucleophile used.
Scientific Research Applications
3-Chloro-4-ethoxycinnamohydroxamic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor, particularly in the inhibition of metalloproteases.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of various industrial chemicals.
Mechanism of Action
The mechanism of action of 3-Chloro-4-ethoxycinnamohydroxamic acid involves its interaction with specific molecular targets, such as metalloproteases. The hydroxamic acid group can chelate metal ions in the active site of these enzymes, thereby inhibiting their activity. This inhibition can disrupt various biological pathways, leading to potential therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- 3-Chloro-4-hydroxycinnamohydroxamic acid
- 4-Ethoxycinnamohydroxamic acid
- 3-Chloro-4-methoxycinnamohydroxamic acid
Uniqueness
3-Chloro-4-ethoxycinnamohydroxamic acid is unique due to the presence of both chloro and ethoxy substituents on the cinnamic acid moiety. This combination of functional groups can influence the compound’s reactivity and biological activity, making it distinct from other cinnamohydroxamic acids.
Properties
CAS No. |
25357-02-2 |
---|---|
Molecular Formula |
C11H12ClNO3 |
Molecular Weight |
241.67 g/mol |
IUPAC Name |
(E)-3-(3-chloro-4-ethoxyphenyl)-N-hydroxyprop-2-enamide |
InChI |
InChI=1S/C11H12ClNO3/c1-2-16-10-5-3-8(7-9(10)12)4-6-11(14)13-15/h3-7,15H,2H2,1H3,(H,13,14)/b6-4+ |
InChI Key |
HSPGJPTZBIXNJN-GQCTYLIASA-N |
Isomeric SMILES |
CCOC1=C(C=C(C=C1)/C=C/C(=O)NO)Cl |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C=CC(=O)NO)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.